Hemipalmitoylcarnitinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its morpholinium core, which is substituted with carboxymethyl, hydroxy, pentadecyl, and dimethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves multiple steps. The starting materials typically include a morpholine derivative, which undergoes alkylation, carboxylation, and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and improved scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carboxymethyl group can be reduced to an alcohol.

Substitution: The morpholinium core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted morpholinium derivatives.

Aplicaciones Científicas De Investigación

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparación Con Compuestos Similares

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can be compared with other similar compounds, such as:

Hemipalmitoylcarnitinium: A conformationally constrained analog with similar functional groups.

Palmitoylcarnitine: An analog with a different core structure but similar alkyl chain.

Dimethylmorpholinium derivatives: Compounds with variations in the substituents on the morpholinium core.

The uniqueness of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Hemipalmitoylcarnitinium (HPC) is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of carnitine palmitoyltransferase (CPT). Its ability to modulate lipid metabolism makes it a subject of interest in various research areas, including metabolic disorders and potential therapeutic applications.

Chemical Structure and Synthesis

HPC is derived from the reaction of (R)-norcarnitine with 1-bromo-2-heptadecanone, leading to the formation of a bromide that hydrolyzes in the presence of sodium hydroxide. The resulting compound, this compound, has been characterized through single-crystal X-ray analyses, confirming its structure and stereochemistry .

HPC acts primarily as a competitive inhibitor of CPT-I, which plays a crucial role in the transport of long-chain fatty acids into mitochondria for β-oxidation. This inhibition is particularly relevant in conditions associated with impaired fatty acid metabolism, such as myocardial ischemia and Type II diabetes. The compound exhibits different inhibitory constants (Ki) depending on the tissue type:

- Rat Heart Mitochondria : Ki = 2.8 ± 0.5 µM

- Rat Liver Mitochondria : Ki = 4.2 ± 0.7 µM

These values indicate that HPC is one of the most potent specific inhibitors of CPT-I identified to date .

Biological Implications

The inhibition of CPT-I by HPC has several biological implications:

- Myocardial Ischemia : By inhibiting fatty acid oxidation, HPC may help redirect metabolic pathways that are beneficial during ischemic conditions.

- Type II Diabetes : The modulation of lipid metabolism through CPT-I inhibition suggests potential therapeutic applications in managing insulin resistance and related metabolic disorders .

Case Studies and Research Findings

Several studies have explored the effects of HPC on various biological systems:

- Inhibition Studies : Research has shown that both (+)- and (-)-HPC are effective inhibitors of hepatic mitochondrial CPTs, with I50 values indicating strong inhibitory effects:

- Diabetic Rat Models : In studies involving streptozotocin-induced diabetic rats, both stereoisomers of HPC demonstrated similar inhibitory effects on CPTs, suggesting their potential utility in diabetic treatment strategies .

- Fatty Acid Profile Modulation : HPC treatment has been associated with alterations in fatty acid profiles in hepatic cell lines, indicating its role in regulating lipid metabolism at the cellular level .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition Potency | Ki values for CPT-I: Heart (2.8 µM), Liver (4.2 µM) |

| I50 Values | CPT-I: (-)-HPC (15.5 µM), (+)-HPC (47.5 µM); CPT-II: (-)-HPC (6.7 µM), (+)-HPC (38.5 µM) |

| Application Areas | Potential therapeutic agent for myocardial ischemia and Type II diabetes |

| Effects on Hepatic Cells | Modulates fatty acid profiles and increases CPT-1 mRNA levels |

Propiedades

IUPAC Name |

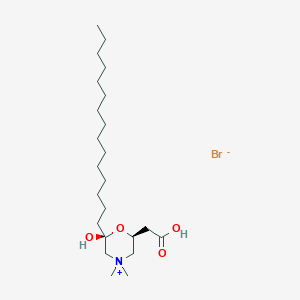

2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQBHKREUAZMBW-IUQUCOCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119293-60-6 |

Source

|

| Record name | Hemipalmitoylcarnitinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119293606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.